7-Fluoro-1-azaspiro[3.5]nonane
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Overview
Description
7-Fluoro-1-azaspiro[3.5]nonane is a spirocyclic compound characterized by a unique structure where a fluorine atom is attached to the azaspiro[3.5]nonane core. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1-azaspiro[3.5]nonane typically involves the following steps:
Starting Material: The synthesis begins with N-Boc-4-piperidone as the starting material.
Wittig Reaction: N-Boc-4-methylenepiperidine is prepared through a Wittig reaction.
Cyclization: Trichloroacetyl chloride is used in the presence of zinc/copper to catalyze a [2+2] cyclization, forming N-Boc-7-azaspiro ketone.
Reduction: The azaspiro ketone intermediate is reduced to N-Boc-7-azaspiro-ol using sodium borohydride at room temperature.
Deprotection: Finally, 2 mol/L hydrochloric acid-ethyl acetate is used to remove the Boc group, yielding the target product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of economical and readily available reagents, simple operations, and high product purity, making it suitable for batch production .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-1-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like halides and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
7-Fluoro-1-azaspiro[3.5]nonane has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of novel drugs, particularly as inhibitors of fatty acid amide hydrolase (FAAH), which is involved in the regulation of endocannabinoid signaling.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is employed in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 7-Fluoro-1-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as FAAH. The compound inhibits FAAH by binding to its active site, thereby preventing the breakdown of fatty acid amides and enhancing endocannabinoid signaling . This mechanism is crucial for its potential therapeutic effects in conditions like pain, inflammation, and neurological disorders .
Comparison with Similar Compounds
Similar Compounds
7-Azaspiro[3.5]nonane: This compound shares the same core structure but lacks the fluorine atom.
1-Oxa-8-azaspiro[4.5]decane: Another spirocyclic compound with a different ring structure.
Uniqueness
7-Fluoro-1-azaspiro[3.5]nonane is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C8H14FN |
---|---|
Molecular Weight |
143.20 g/mol |
IUPAC Name |
7-fluoro-1-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H14FN/c9-7-1-3-8(4-2-7)5-6-10-8/h7,10H,1-6H2 |
InChI Key |
RJOZIXDNNCLHFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1F)CCN2 |
Origin of Product |
United States |
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